molecular formula C10H11ClO B3118815 1-Chloro-3-(3-methylphenyl)propan-2-one CAS No. 24253-15-4

1-Chloro-3-(3-methylphenyl)propan-2-one

Cat. No.: B3118815
CAS No.: 24253-15-4
M. Wt: 182.64 g/mol
InChI Key: RTQAGCNCNZVXFO-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-methylphenyl)propan-2-one, identified by CAS number 24253-15-4, is a valuable organic intermediate for chemical synthesis and research applications. This compound, with a molecular formula of C10H11ClO and a molecular weight of 182.65 g/mol, is characterized by its chloro-ketone functional groups, which confer significant reactivity for further chemical transformations . In research, this compound serves as a key synthetic building block. Its primary applications include its use as an intermediate in the synthesis of more complex molecules for agrochemicals and pharmaceuticals, and it is also employed in material science for the production of specialty chemicals and polymers . Interaction studies suggest that this compound can form covalent bonds with biological molecules, such as enzyme active sites, which may inhibit their function and alter metabolic pathways. This mechanism highlights its relevance in biochemical research and early-stage drug design investigations . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Appropriate safety precautions must be observed during handling. The compound has associated hazard statements, including that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is available for research in various quantities from chemical suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(3-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQAGCNCNZVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277777
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
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Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-15-4
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-methylphenyl)-2-propanone
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Synthetic Methodologies for 1 Chloro 3 3 Methylphenyl Propan 2 One

Established Synthetic Pathways for α-Haloketones

α-Haloketones are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide range of molecules, including pharmaceuticals and heterocyclic compounds. nih.govresearchgate.net Their synthesis has been a subject of extensive research, leading to the development of several reliable methodologies. These pathways can be broadly categorized based on the nature of the starting material and the strategy employed for the introduction of the halogen atom.

Direct Halogenation Reactions of Ketonic Substrates

The most straightforward approach to preparing α-chloroketones is the direct chlorination of a ketone precursor. nih.gov This method typically involves the reaction of an enolizable ketone with an electrophilic chlorine source. The reaction can proceed under acidic or basic conditions to generate the nucleophilic enol or enolate intermediate, which then attacks the halogenating agent. nih.gov

A variety of chlorinating agents have been employed for this purpose. Classically, the reaction involves bubbling chlorine gas into the liquid ketone, a process that can have an induction period followed by a vigorous, sometimes uncontrollable, reaction. google.com To mitigate this, catalysts such as mineral acids (e.g., hydrochloric acid) can be used to ensure the reaction starts immediately and proceeds smoothly. google.com Other common reagents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid. nih.govpitt.edu The choice of reagent and reaction conditions can influence the selectivity of the halogenation, particularly in unsymmetrical ketones. For instance, reaction with copper(II) chloride tends to favor chlorination at the more highly substituted α-carbon. pitt.edu Conversely, to achieve chlorination at the less substituted carbon, a sequence involving the formation of an intermediate like a silyl (B83357) enol ether is often employed. pitt.edu

Chlorinating AgentTypical ConditionsNotes
Chlorine (Cl₂)Acid catalyst (e.g., HCl)Can have a dangerous induction period without a catalyst. google.com
Sulfuryl Chloride (SO₂Cl₂)Often used for direct chlorination. pitt.eduA common and effective reagent.
N-Chlorosuccinimide (NCS)Various, can be used with acid or base catalysis.A solid, easier-to-handle alternative to gaseous chlorine. pitt.edu
Copper(II) Chloride (CuCl₂)VariesTends to chlorinate the more highly substituted α-carbon. pitt.edu
p-Toluenesulfonyl Chloride (TsCl)With a strong base (e.g., LDA)Used as a positive chlorine source for kinetic enolates. pitt.edu

Approaches Involving Diazo Ketone Intermediates and Hydrogen Halide Addition

A widely used and high-yielding method for synthesizing α-chloroketones involves the reaction of diazomethyl ketones with dry hydrogen chloride. acs.org This pathway is a key part of the Arndt-Eistert homologation, which begins with an acid chloride. The acid chloride is first reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. researchgate.netacs.orgacs.org

The subsequent step involves the treatment of this diazoketone with anhydrous hydrogen chloride (HCl). The HCl protonates the diazo group, which then departs as nitrogen gas (N₂), a very stable leaving group. The resulting carbocation is then attacked by the chloride ion to furnish the final α-chloroketone. acs.org This method is noted for its efficiency and is often used in multi-step syntheses, including in continuous flow systems that allow for the safe, on-demand generation and use of hazardous diazomethane. nih.govacs.org While effective, the treacherous and explosive nature of diazomethane on a large scale is a significant drawback, prompting the development of alternative methods. acs.orgnih.gov

Starting MaterialIntermediateReagent for ChlorinationProductYield
N-protected amino acidMixed anhydride, then α-diazoketoneAnhydrous HCl in diethyl etherChiral α-chloroketone87% (in a flow system) acs.org
Various acetyl chloridesα-diazoketoneAnhydrous HClAromatic α-chloroketones88-90% (in a flow system) nih.gov

Transformation of Hydroxy- and Olefinic Precursors into Chlorinated Ketones

Beyond the direct halogenation of ketones, α-chloroketones can be synthesized from precursors containing hydroxyl or olefinic functionalities. Olefinic precursors, such as α,β-unsaturated ketones, can undergo chlorination to yield a mixture of products, including dichloride and methoxy (B1213986) chloride derivatives when the reaction is carried out in methanol (B129727). rsc.org The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be influenced by the presence of acid scavengers like pyridine (B92270). rsc.org

Another approach involves the conversion of enol derivatives, such as enol ethers or silyl enol ethers. For example, (hetero)aromatic α-chloroketones have been synthesized from their corresponding enol ethers using an HCl/EtOH-based system. nih.gov Similarly, α-hydroxy ketones can serve as precursors. While direct substitution of the hydroxyl group can be challenging, these compounds can be transformed into α-chloroketones through various multi-step sequences. The synthesis of β-hydroxy ketones is a well-established field, and these compounds can potentially be converted to the target chlorinated ketones through subsequent oxidation and chlorination steps. organic-chemistry.org

Targeted Synthesis of 1-Chloro-3-(3-methylphenyl)propan-2-one

The synthesis of the specific compound this compound falls under the broader category of 1-chloro-3-arylacetone derivatives. Targeted methods have been developed to produce these structures efficiently, often starting from readily available arylacetic acids.

Exploration of Specific Reactant Combinations and Reaction Conditions

A practical one-step method for the preparation of 1-chloro-3-arylacetones, including the 3-methylphenyl derivative, utilizes the reactivity of an intermediate magnesium-enolate dianion. organic-chemistry.org This approach begins with the corresponding phenylacetic acid derivative, in this case, 3-methylphenylacetic acid. The acid is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to form a magnesium enolate dianion.

Synthetic Pathway from 3-Methylphenylacetic Acid

StepReactantsReagent/ConditionsIntermediate/Product
13-Methylphenylacetic acidi-PrMgCl (Grignard reagent)Magnesium enolate dianion
2Magnesium enolate dianionN-methoxy-N-methyl-2-chloroacetamide (Weinreb amide electrophile)Adduct intermediate
3Adduct intermediateAcidic quench (e.g., aq. HCl)This compound (spontaneous decarboxylation)

This method is advantageous as it starts from inexpensive phenylacetic acid derivatives and tolerates a variety of functional groups on the aromatic ring. organic-chemistry.org

Optimization Strategies for Reaction Yield and Purity

The optimization of the synthesis of 1-chloro-3-arylacetones focuses on maximizing the yield and purity by minimizing side reactions. organic-chemistry.org A critical factor in the success of the magnesium enolate dianion method is the selection of the chloromethyl carbonyl electrophile. While various electrophiles can be used, N-methoxy-N-methylamides (Weinreb amides) have been found to provide optimal yields, with selectivity for the desired carbonyl addition product exceeding 95:5. organic-chemistry.org

Potential side reactions that can lower the yield and purity include SN2 displacement and the Favorskii rearrangement. The reaction conditions are therefore optimized to prevent these pathways. Careful control of temperature and the slow addition of reactants are common strategies. The use of Weinreb amides is particularly effective because the resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion, which prevents its collapse until the acidic workup, thereby avoiding over-addition or other side reactions. This strategic choice of electrophile and controlled reaction conditions are key to the high efficiency, scalability, and broad applicability of this synthetic method. organic-chemistry.org

Catalytic Enhancement of Synthetic Routes

The efficiency and selectivity of synthetic routes for α-chloroketones like this compound can be significantly improved through catalysis. Catalytic enhancement focuses on increasing reaction rates, improving yields, and promoting desired regioselectivity or stereoselectivity under milder conditions than stoichiometric methods.

Research into related chloro-ketone structures demonstrates the power of this approach. For instance, in the asymmetric catalytic hydrogenation of β-chloro-propiophenone, a structural analogue, the choice of catalyst and reaction conditions is paramount for achieving high conversion and enantioselectivity. ccsenet.org Iron-based chiral catalysts supported on materials like γ-Al2O3 have been utilized, offering a more cost-effective and environmentally benign alternative to precious metal catalysts. ccsenet.org The activity of such catalytic systems is often finely tuned by optimizing parameters such as hydrogen pressure, temperature, and the concentration of additives or co-catalysts.

A key finding in the study of β-chloro-propiophenone hydrogenation was the significant impact of a base additive, such as potassium hydroxide (B78521) (KOH), on both catalyst activity and the enantiomeric excess of the resulting chiral alcohol product. ccsenet.org In the absence of KOH, the reaction yield was minimal, but with increasing concentrations, the conversion rate rose dramatically to over 99%. ccsenet.org This suggests that the base plays a dual role, enhancing the catalyst's activity and improving the enantioselectivity of the transformation. ccsenet.org

Table 1: Effect of KOH Concentration on Catalytic Hydrogenation of β-chloro-propiophenone

KOH Concentration (mol/L) Conversion Rate (%) Reaction Time (h)
0 8.5 Not specified
2x10⁻² 70 Not specified

This table illustrates the catalytic enhancement by a co-catalyst in the synthesis of a related chloroketone derivative, based on findings from a study on β-chloro-propiophenone. ccsenet.org

Stereoselective Synthesis of Chiral Analogues and Related Structures

The synthesis of specific stereoisomers (enantiomers or diastereomers) of a chiral molecule is a central goal in modern organic synthesis, particularly for pharmaceutical applications where biological activity is often stereospecific. For a molecule like this compound, introducing a chiral center, typically at the carbon bearing the chlorine atom (the α-position), requires advanced stereoselective methods. These methods can be broadly categorized into asymmetric catalysis and biocatalysis.

Asymmetric Catalysis in α-Chloroketone Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field has provided powerful tools for the synthesis of chiral molecules, including α-halocarbonyl compounds. nih.gov Organocatalysis, which employs small, metal-free organic molecules as catalysts, has emerged as a particularly effective strategy.

For example, studies on the asymmetric α-fluorination of α-chloroaldehydes, which are structurally similar to α-chloroketones, have shown that chiral organocatalysts can facilitate the reaction with high enantioselectivity. researchgate.net A notable aspect of this transformation is the involvement of kinetic resolution, where the catalyst reacts at different rates with the two enantiomers of the racemic starting material, leading to an enantiomerically enriched product. researchgate.net This principle could be applied to the synthesis of chiral derivatives of this compound. Chiral biphenols, such as BINOL derivatives, have also proven effective as catalysts in promoting asymmetric additions to ketones, a methodology that could be adapted for α-chloroketones. nih.gov

Table 2: Representative Asymmetric Catalysis for Halogenated Carbonyls

Substrate Type Catalyst Type Transformation Key Outcome
β-chloro-propiophenone Iron-based chiral catalyst Asymmetric Hydrogenation 90% e.e. ccsenet.org
α-chloroaldehydes Chiral organocatalyst Asymmetric Fluorination High enantioselectivity via kinetic resolution. researchgate.net

This table summarizes findings from asymmetric catalysis on related carbonyl compounds, illustrating potential strategies for the stereoselective synthesis of this compound analogues.

Biocatalytic Approaches for Enantioselective Transformations

Biocatalysis leverages enzymes as natural, highly efficient, and selective catalysts for chemical transformations. nih.gov These methods are prized for their high stereoselectivity and operation under mild, environmentally friendly conditions. For producing chiral analogues of this compound, biocatalytic kinetic resolution is a highly relevant strategy.

In a kinetic resolution, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one. Lipases are commonly used enzymes for this purpose. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor in some pharmaceutical syntheses. nih.gov Similarly, the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol has been achieved through a dynamic kinetic resolution process. google.com This advanced technique combines the enzymatic resolution (using lipase CALB) with an in-situ racemization of the slower-reacting enantiomer (using an acidic resin as a racemization catalyst), which can theoretically lead to a 100% yield of the desired enantiomer. google.com

Furthermore, one-pot cascade biocatalysis systems, which utilize multiple enzymes to perform sequential reactions, represent a frontier in synthetic chemistry. rsc.org Such a system could potentially be designed to convert a simple precursor into an enantiopure chiral analogue of this compound with high efficiency. rsc.org

Table 3: Examples of Biocatalytic Resolutions for Related Structures

Substrate Enzyme/Catalyst System Transformation Type Key Outcome
3-hydroxy-3-phenylpropanonitrile Lipase from P. fluorescens Kinetic Resolution 79.5% e.e. for the product. nih.gov

This table highlights the application of biocatalysis in achieving enantioselectivity for compounds structurally related to this compound.

Mechanistic Studies of Reactions Involving 1 Chloro 3 3 Methylphenyl Propan 2 One

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of a carbonyl group adjacent to the carbon bearing the chlorine atom significantly influences the rate and mechanism of nucleophilic substitution reactions. This activation is primarily due to the inductive electron-withdrawing effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and enhances the electrophilicity of the α-carbon atom. nih.gov

Nucleophilic substitution reactions can theoretically proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. masterorganicchemistry.comorganic-chemistry.org For α-haloketones like 1-chloro-3-(3-methylphenyl)propan-2-one, the operative mechanism is heavily dictated by the stability of the potential intermediates.

The S(_N)1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comyoutube.com However, for α-halocarbonyl compounds, this pathway is generally disfavored. jove.com The formation of a carbocation on the carbon adjacent to the carbonyl group is destabilized by the electrostatic interaction with the partial positive charge of the carbonyl carbon and unfavorable resonance structures that would place a positive charge on the already electron-deficient oxygen atom. jove.com

The S(_N)2 mechanism , a single-step concerted process where the nucleophile attacks as the leaving group departs, is the predominant pathway for α-haloketones. jove.commasterorganicchemistry.com This reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is a chiral center. organic-chemistry.orgmasterorganicchemistry.com The transition state involves a five-coordinate carbon atom. masterorganicchemistry.com For this compound, reactions with less basic nucleophiles favor the S(_N)2 pathway, as strongly basic conditions can promote competing reactions such as enolate formation. jove.com

Table 1. Comparison of S(N)1 and S(_N)2 Pathways for this compound
FeatureS(_N)1 PathwayS(_N)2 Pathway
MechanismTwo-step (leaving group departs, then nucleophile attacks) masterorganicchemistry.comOne-step (concerted attack and departure)[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG91rZLIyAnBpl4jYgr34966EOUc1hz-0og9yYA6hLhqJ_eR_q3hpxTc0le1EFsu2RcSeVwHZtB4G08GUI4KzupmPzhHOjhewBFwQyGvg9xGLiN7r-gEZ_dhytvTqXjJmdnLf2B4EU7DL89KMyHsXR1rmwYgoqIEQRn-ZCLWC5toJKP3lMcYBuygx-YOtrFKC6Jg%3D%3D)]
Rate Determining StepFormation of carbocation (unimolecular) youtube.comNucleophilic attack (bimolecular) youtube.com
Intermediateα-carbonyl carbocation (unstable) jove.comTransition state (no true intermediate) youtube.com
Favored byGenerally disfavored for this compound jove.comLess basic nucleophiles, polar aprotic solvents jove.comwfu.edu
PlausibilityHighly unlikelyPredominant mechanism

The substituent on the aromatic ring can exert electronic effects that modulate the reactivity of the molecule. The 3-methylphenyl group in this compound features a methyl group in the meta position.

The methyl group is generally considered weakly electron-donating through inductive (+I) and hyperconjugation effects. In the meta position, its electronic influence on the reaction center is primarily inductive. This slight electron-donating nature can subtly influence the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. Compared to an unsubstituted phenyl ring, the 3-methyl group would slightly decrease the partial positive charge on the α-carbon, potentially leading to a marginal decrease in the S(_N)2 reaction rate. Conversely, strongly electron-withdrawing groups (like a nitro group) on the aryl ring would be expected to increase the reaction rate by enhancing the electrophilicity of the reaction site. nih.gov

Table 2. Predicted Relative S(_N)2 Reaction Rates based on Aryl Substituent at the Para-Position (Hypothetical)
Substituent (R)Electronic EffectEffect on α-Carbon ElectrophilicityPredicted Relative Rate
-NO₂Strongly electron-withdrawingIncreasedFastest
-HNeutral (Reference)ReferenceIntermediate
-CH₃Weakly electron-donatingSlightly DecreasedSlower
-OCH₃Strongly electron-donating (resonance)DecreasedSlowest

The choice of solvent plays a critical role in nucleophilic substitution reactions by stabilizing or destabilizing reactants, transition states, and intermediates. csbsju.edu

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) are capable of hydrogen bonding. csbsju.edu While they can dissolve ionic nucleophiles, they strongly solvate anions, creating a "solvent cage" that hinders the nucleophile's ability to attack the electrophile. wfu.educsbsju.edu This effect significantly slows down S(_N)2 reactions. csbsju.edu However, these solvents are excellent at stabilizing ions, including the carbocation intermediates of S(_N)1 reactions, thereby accelerating the S(_N)1 pathway. libretexts.orglibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipole moments that allow them to dissolve ionic species, but they lack acidic protons and cannot hydrogen bond. wfu.edu They solvate the cation of a nucleophilic salt but leave the anion relatively "free" and highly reactive. wfu.edu This enhances the nucleophilicity and accelerates the rate of S(_N)2 reactions. wfu.edu

For the S(_N)2 reaction of this compound, a polar aprotic solvent would be the optimal choice to achieve the fastest reaction rate.

Table 3. General Effect of Solvent Type on S(_N)2 Reaction Rate
Solvent TypeExamplesInteraction with NucleophileEffect on S(_N)2 Rate
Polar ProticWater (H₂O), Ethanol (B145695) (EtOH)Strongly solvates via H-bonding csbsju.eduDecreases
Polar AproticAcetone, DMSOWeakly solvates wfu.eduIncreases
NonpolarHexane, Benzene (B151609)Poor solubility for ionic nucleophilesVery Slow / No Reaction

Reactivity of the Carbonyl Functional Group

The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. masterorganicchemistry.comorganicchemistrytutor.com

Hydride Reductions : Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of a hydride ion (H⁻), a powerful nucleophile. libretexts.org These reagents reduce ketones to secondary alcohols. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents like water or alcohols. libretexts.orgpharmaguideline.com NaBH₄ is a milder reagent and is often used in alcoholic solvents. pharmaguideline.com The reaction of this compound with either of these reagents would yield 1-chloro-3-(3-methylphenyl)propan-2-ol.

Table 4. Common Hydride Reagents for Ketone Reduction
ReagentFormulaRelative ReactivityTypical Solvents
Sodium BorohydrideNaBH₄Mild pharmaguideline.comMethanol, Ethanol libretexts.org
Lithium Aluminum HydrideLiAlH₄Strong libretexts.orgAnhydrous Ether, THF pharmaguideline.com

Organometallic Reagents : Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), contain a highly nucleophilic carbon atom. msu.edu They readily attack the electrophilic carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a tertiary alcohol. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would produce 2-chloro-4-(3-methylphenyl)-3-methylbutan-2-ol after protonation.

The hydrogen atoms on the carbons alpha (α) to the carbonyl group are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

This compound has two different α-carbons: the chloromethyl carbon (α) and the benzylic carbon (α').

The protons on the α' carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenyl ring.

The protons on the α carbon are also acidic, with their acidity enhanced by the inductive effect of the electronegative chlorine atom. chemistrysteps.com

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would deprotonate the ketone to form the corresponding enolate. bham.ac.uk The regioselectivity of deprotonation (α vs. α') can be controlled by the choice of base and reaction conditions. The resulting enolate can then act as a nucleophile in various condensation reactions, such as the Aldol condensation, where it attacks another carbonyl compound. It can also be alkylated or halogenated. chemistrysteps.com It is important to note that the use of strong bases can also promote elimination reactions or other side reactions involving the chloro substituent. jove.com

Table 5. α-Proton Acidity and Enolate Formation
α-PositionStructureActivating GroupsRelative Acidity
α-C(O)-CH₂-ClCarbonyl, ChlorineAcidic
α'-C(O)-CH₂-Ph(3-Me)Carbonyl, PhenylAcidic

Reactivity of the Aromatic Ring

The aromatic ring of this compound is anticipated to undergo electrophilic aromatic substitution, a fundamental reaction class for such moieties. The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents attached to the benzene ring.

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org The aromaticity of the ring is restored in the final step by the loss of a proton. For this compound, the presence of the methyl group and the carbonyl-containing side chain will influence the electron density of the aromatic ring, thereby affecting its reactivity towards electrophiles.

The position of electrophilic attack on the benzene ring is governed by the directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions.

Methyl Group: The methyl group at the meta-position is an activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediates formed during electrophilic attack at the ortho and para positions relative to itself.

Carbonyl Side Chain (-(CH2)C(=O)CH2Cl): The propan-2-one side chain, specifically the carbonyl group, is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less reactive towards electrophiles compared to benzene. The electron-withdrawing nature of the carbonyl group destabilizes the carbocation intermediates when the electrophile attacks the ortho and para positions, making the meta position the most favorable site for substitution.

Given the presence of both an activating (ortho, para-directing) methyl group and a deactivating (meta-directing) carbonyl side chain, the regiochemical outcome of electrophilic aromatic substitution on this compound will be a result of the interplay between these two competing effects. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Generally, in cases of competing directing effects, the more strongly activating group often dictates the position of substitution. However, steric hindrance can also play a significant role.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionReagentsExpected Major Product(s)Rationale
NitrationHNO₃, H₂SO₄Substitution at positions ortho and para to the methyl group.The methyl group is an activating, ortho, para-director, while the carbonyl side chain is a deactivating, meta-director. The activating group's influence is likely to dominate.
BrominationBr₂, FeBr₃Substitution at positions ortho and para to the methyl group.Similar to nitration, the activating methyl group is expected to direct the substitution.
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at the position meta to the carbonyl side chain and ortho or para to the methyl group.The deactivating nature of the carbonyl group may inhibit further acylation, but if it occurs, the directing effects will be competitive.

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may not reflect actual experimental results.

Investigating Rearrangement Mechanisms and Tautomerism

α-Haloketones are known to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement. Additionally, the presence of a carbonyl group and α-hydrogens allows for the possibility of keto-enol tautomerism.

The Favorskii rearrangement is a base-induced rearrangement of α-haloketones to form carboxylic acid derivatives. adichemistry.com The generally accepted mechanism for enolizable α-haloketones involves the formation of a cyclopropanone (B1606653) intermediate. nih.gov In the case of this compound, treatment with a base, such as a hydroxide (B78521) or alkoxide, would be expected to initiate the rearrangement. The base would abstract an acidic α-proton from the carbon bearing the 3-methylphenyl group, leading to an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone ring, followed by ring-opening, would lead to the formation of a carboxylate salt, which upon acidification would yield a carboxylic acid. The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. nih.gov

Keto-enol tautomerism is an equilibrium between a ketone (the keto form) and an enol (an alkene with a hydroxyl group). encyclopedia.pub For this compound, two enol forms are possible, arising from the deprotonation of either of the α-carbons. The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. The position of the equilibrium is influenced by factors such as the solvent and the substitution pattern of the molecule. For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. However, the formation of the enol tautomer is a crucial step in many reactions of ketones, including α-halogenation and some condensation reactions. Spectroscopic techniques like NMR can be used to study the keto-enol equilibrium and determine the relative amounts of each tautomer under different conditions. asu.edu

Complex Reaction Cascades and Tandem Processes

The reactive nature of the α-haloketone functionality in this compound makes it a potential substrate for complex reaction cascades and tandem processes. These are sequences of intramolecular or intermolecular reactions that occur in a single pot, often leading to the formation of complex molecular architectures with high efficiency.

For instance, a tandem reaction could be initiated by the reaction of the α-haloketone with a nucleophile. This could be followed by an intramolecular cyclization or a rearrangement, leading to a more complex product. The presence of the aromatic ring also opens up possibilities for tandem reactions that involve both the α-haloketone moiety and the aromatic ring. For example, an initial reaction at the carbonyl or the α-carbon could be followed by an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a new cyclic structure. The specific pathways and products of such tandem reactions would be highly dependent on the reaction conditions, the nature of any additional reagents, and the inherent reactivity of the functional groups in this compound.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a primary tool for elucidating the precise structure of organic molecules. For 1-Chloro-3-(3-methylphenyl)propan-2-one, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR Chemical Shift Correlations and Spin-Spin Coupling Analysis

A high-resolution ¹H NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule: aromatic protons, the benzylic protons (CH₂ adjacent to the aromatic ring), the chloromethyl protons (CH₂Cl), and the methyl protons on the aromatic ring.

Aromatic Protons: The four protons on the meta-substituted benzene (B151609) ring would typically appear in the range of δ 7.0-7.3 ppm. Their splitting patterns (multiplicities) would depend on their coupling with each other.

Chloromethyl Protons (-CH₂Cl): Due to the electron-withdrawing effect of the chlorine atom and the adjacent carbonyl group, these protons would likely appear as a singlet at a downfield chemical shift, estimated to be around δ 4.0-4.5 ppm.

Benzylic Protons (-CH₂-Ar): These protons, being adjacent to both the aromatic ring and the carbonyl group, would also be shifted downfield, likely appearing as a singlet around δ 3.7-4.0 ppm.

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring would appear as a singlet in the upfield region, typically around δ 2.3-2.4 ppm.

Spin-spin coupling analysis would reveal which protons are on adjacent carbons, although in this predicted structure, most signals are expected to be singlets unless there is complex coupling within the aromatic ring.

¹³C NMR Spectral Interpretation for Ketone, Chloromethyl, and Aromatic Carbons

The ¹³C NMR spectrum provides information on the different carbon environments.

Ketone Carbonyl Carbon (C=O): This carbon is highly deshielded and would be expected to have a chemical shift in the range of δ 200-210 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear in the typical aromatic region of δ 120-140 ppm. The carbon attached to the methyl group and the carbon attached to the propanone chain would have distinct shifts from the others.

Chloromethyl Carbon (-CH₂Cl): The carbon bonded to chlorine would be found in the range of δ 45-55 ppm.

Benzylic Carbon (-CH₂-Ar): The benzylic carbon would likely have a chemical shift in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon would appear at the most upfield position, typically around δ 20-25 ppm.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Validation

To confirm the assignments made from 1D NMR, 2D NMR experiments are essential. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this molecule, it would primarily confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. pressbooks.pubepfl.ch It would definitively link each proton signal (e.g., -CH₂Cl, -CH₂-Ar, -CH₃) to its corresponding carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Characterization of Carbonyl Stretching Frequencies and Environmental Perturbations

The most prominent peak in the IR spectrum would be the carbonyl (C=O) stretch. For a ketone, this typically appears as a strong, sharp band around 1715 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent chloromethyl and benzyl (B1604629) groups.

Analysis of Aromatic Ring and Alkyl Group Vibrational Modes

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear as peaks above 3000 cm⁻¹, while the C-H stretching of the alkyl (methyl, methylene) groups would be observed just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration would be expected to appear as a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 690-900 cm⁻¹ region, and the pattern of these bands could provide information about the meta-substitution pattern.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring that might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. It provides insights into the compound's elemental composition and the stability of its fragments upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₁ClO, the theoretical exact mass can be calculated. This precise measurement allows differentiation from other molecules that may have the same nominal mass but different elemental compositions. The presence of the chlorine atom is also confirmed by the characteristic isotopic pattern, where the M+2 peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third of the molecular ion peak (M+, from the ³⁵Cl isotope). docbrown.infodocbrown.info

Table 1: HRMS Data for C₁₀H₁₁ClO

Parameter Value
Molecular Formula C₁₀H₁₁ClO
Nominal Mass 182 g/mol
Monoisotopic Mass (for ³⁵Cl) 182.04984 Da
Monoisotopic Mass (for ³⁷Cl) 184.04689 Da
Expected M⁺ / M⁺+2 Ratio ~3:1

Elucidation of Characteristic Fragmentation Pathways for Chlorinated Ketones

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecular structure. For chlorinated ketones, fragmentation is typically initiated at the radical cation formed upon ionization. wikipedia.org

Key fragmentation processes for ketones include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.orgstudylib.net For this compound, two primary alpha-cleavage pathways are expected:

Cleavage between the carbonyl carbon and the chloromethyl group, leading to the loss of a ·CH₂Cl radical and the formation of a 3-methylbenzoyl cation.

Cleavage between the carbonyl carbon and the benzylic carbon, resulting in the loss of a 3-methylbenzyl radical and the formation of a chloroacetyl cation.

The relative abundance of the resulting fragment ions is influenced by the stability of both the charged ion and the neutral radical that are formed.

Table 2: Predicted Mass-to-Charge (m/z) Values for Major Fragments of this compound

m/z Value Proposed Fragment Ion Formula Notes
182/184 [C₁₀H₁₁ClO]⁺ Molecular Ion Shows characteristic ~3:1 isotopic pattern for chlorine.
133 [C₉H₉O]⁺ 3-Methylbenzoyl cation Result of alpha-cleavage with loss of ·CH₂Cl.
119 [C₈H₇O]⁺ Benzoyl cation (from rearrangement) Potential secondary fragmentation.
105 [C₇H₅O]⁺ Toluyl cation (from rearrangement)
91 [C₇H₇]⁺ Tropylium ion A common and stable fragment from benzyl-containing compounds.
77/79 [C₂H₂ClO]⁺ Chloroacetyl cation Result of alpha-cleavage with loss of a 3-methylbenzyl radical.

Analysis of Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas.

For a molecule like this compound, several positional isomers exist, such as 1-Chloro-3-(2-methylphenyl)propan-2-one and 1-Chloro-3-(4-methylphenyl)propan-2-one. These isomers have identical molecular formulas and often produce very similar fragmentation patterns in MS, making them difficult to distinguish. However, their different three-dimensional structures result in distinct CCS values. By comparing experimentally measured CCS values with predicted or library values, it is possible to differentiate between these isomers, providing an additional layer of analytical certainty.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unparalleled detail about the molecular structure of this compound in its solid state.

Determination of Molecular Conformation and Bond Geometries

A single-crystal X-ray diffraction analysis of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the crystal lattice. For instance, the analysis would determine the planarity of the 3-methylphenyl ring and the orientation of the chloropropanone side chain relative to it. Such studies on similar chlorinated organic molecules have provided detailed geometric data. nih.govresearchgate.net

Table 3: Typical Bond Geometries Expected from Crystallographic Analysis

Bond/Angle Expected Value
C=O bond length ~1.21 Å
C-Cl bond length ~1.78 Å
C(sp²)-C(sp³) bond length ~1.51 Å
C=C (aromatic) bond length ~1.39 Å
C-C-O bond angle ~120°
Cl-C-C bond angle ~110°

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these interactions.

For this compound, a key interaction expected to influence the crystal packing is halogen bonding. nih.gov This is a non-covalent interaction where the electrophilic region on the chlorine atom (the σ-hole) is attracted to a Lewis basic site on an adjacent molecule, such as the oxygen atom of the ketone group (C-Cl···O=C). acs.org The geometry of this interaction, specifically the distance and angle, is a diagnostic feature. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the conformational landscape of a molecule.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and ground state energy of molecules. For 1-Chloro-3-(3-methylphenyl)propan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles corresponding to the most stable conformation of the molecule. These calculations identify the geometry at which the molecule has the minimum possible energy.

Ab Initio Methods for Higher-Level Accuracy and Comparison

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods can be used to refine the geometric parameters and energies obtained from DFT calculations, offering a benchmark for comparison and ensuring the reliability of the computational results for this compound.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in this compound allows it to exist in various conformations. A potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles, such as the C-C bonds of the propane (B168953) backbone. This exploration helps to identify all possible low-energy conformers (local minima) and the transition states (saddle points) that connect them. The results of this analysis reveal the relative stabilities of different conformers and the energy barriers to their interconversion, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. Computational analyses provide detailed information about electron distribution and orbitals, which are key to predicting reactivity.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, analysis of the spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)

Note: Specific energy values are dependent on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
(Example Donor)(Example Acceptor)(Value)
(Example Donor)(Example Acceptor)(Value)

Note: This table represents example interactions; actual NBO analysis would detail specific donor-acceptor interactions within the molecule.

Mapping Electrostatic Potential (MEP) Surfaces for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.

For this compound, the MEP surface would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The resulting map uses a color spectrum to indicate charge distribution:

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In this compound, the most intense red area is expected to be located around the carbonyl oxygen atom (C=O) due to its high electronegativity and lone pairs of electrons.

Blue regions represent areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. Positive potential is anticipated near the hydrogen atoms and, significantly, the carbon atom of the carbonyl group, which is rendered electron-deficient by the adjacent oxygen.

Green and yellow regions denote areas of near-zero or intermediate potential, typically found over the carbon skeleton and the aromatic ring.

This analysis allows for a qualitative prediction of reactivity. For instance, a nucleophile would preferentially attack the blue region associated with the carbonyl carbon, while an electrophile would be attracted to the red region of the carbonyl oxygen.

Computational Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties. These theoretical spectra are instrumental in interpreting and validating experimental data. For this compound, DFT and its time-dependent extension (TD-DFT) are the standard methods for these predictions.

Theoretical Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of infrared (IR) and Raman vibrational frequencies are performed to assign the vibrational modes of the molecule. By optimizing the molecular geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), the harmonic vibrational frequencies can be calculated. nih.gov

These calculations yield a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity. This allows for the assignment of characteristic peaks in an experimental spectrum. For this compound, key predicted vibrations would include:

C=O stretch: A strong, characteristic absorption in the IR spectrum, typically predicted in the 1700-1750 cm⁻¹ region.

C-Cl stretch: A vibration at a lower frequency, providing information about the chloromethyl group.

Aromatic C-H and C=C stretches: Vibrations corresponding to the 3-methylphenyl group.

Aliphatic C-H stretches: Associated with the propane backbone.

A comparison between the calculated and experimental spectra helps confirm the molecular structure. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and method limitations.

Table 1: Representative Theoretical Vibrational Frequencies (Note: This table is illustrative as specific computational data for this molecule is not publicly available. Values are typical for the functional groups listed.)

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν1~3100MediumHighAromatic C-H Stretch
ν2~2950MediumMediumAliphatic C-H Stretch
ν3~1725Very HighLowC=O Carbonyl Stretch
ν4~1600HighHighAromatic C=C Stretch
ν5~750HighMediumC-Cl Stretch

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. carta-evidence.org

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted shifts are highly sensitive to the electronic environment of each nucleus. For this compound, key predictions would be:

¹³C NMR: A distinct signal for the carbonyl carbon at a high chemical shift (downfield), typically around 200 ppm. Signals for the aromatic carbons and the aliphatic carbons of the propane chain would also be predicted.

¹H NMR: Distinct signals for the protons on the chloromethyl group (-CH₂Cl), the methylene (B1212753) group adjacent to the aromatic ring, the aromatic protons, and the methyl group protons.

These theoretical predictions are invaluable for assigning complex spectra and distinguishing between isomers. carta-evidence.org

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: This table is illustrative as specific computational data for this molecule is not publicly available.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl C-~202.5
-CH₂Cl~4.20~48.0
-CH₂-Ar~3.85~52.1
Aromatic C-H~7.0-7.3~125-138
-CH₃~2.35~21.4

Simulation of UV-Visible Absorption Spectra

The simulation of UV-Visible spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the aromatic ring and the carbonyl group. Key transitions would likely be:

π → π* transitions: Associated with the phenyl ring, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Associated with the carbonyl group, occurring at longer wavelengths but with much lower intensity.

TD-DFT calculations can predict how substitutions on the aromatic ring or changes to the molecular structure would affect the absorption spectrum, making it a powerful tool in the design of molecules with specific optical properties. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Identification and Characterization of Transition States

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the potential energy surface. Identifying and characterizing the TS is fundamental to understanding a reaction's mechanism and calculating its activation energy.

For reactions involving this compound, such as a nucleophilic substitution at the α-carbon bearing the chlorine atom, computational methods can be used to locate the transition state structure. This involves specialized algorithms that search for saddle points on the potential energy surface.

Once a candidate TS structure is found, it must be characterized by a vibrational frequency analysis. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the new bond with the nucleophile). The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for determining the reaction rate. researchgate.net

Reaction Coordinate Mapping and Energy Barrier Determination

A comprehensive review of scientific literature and computational chemistry databases reveals no specific studies focused on the reaction coordinate mapping or the determination of energy barriers for reactions involving this compound. Theoretical investigations, which are crucial for understanding the mechanistic pathways of chemical reactions, involve mapping the potential energy surface to identify transition states and calculate the activation energy required for a reaction to proceed.

Such computational studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction at an atomic level. The process involves:

Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of the chemical transformation.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier.

Calculating Energy Barriers (Activation Energy): Determining the energy difference between the reactants and the transition state.

This information provides fundamental insights into the kinetics and feasibility of a reaction. However, for this compound, these specific computational analyses have not been reported. Therefore, no detailed research findings or data tables on its reaction coordinates and energy barriers can be provided at this time.

Role of 1 Chloro 3 3 Methylphenyl Propan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Compounds

The unique structural features of 1-Chloro-3-(3-methylphenyl)propan-2-one enable its conversion into a broad spectrum of organic molecules. Its utility has been demonstrated in the synthesis of compounds for pharmaceutical and industrial applications. organic-chemistry.org

The ketone and chloro- functionalities of this compound can be selectively targeted to yield substituted alcohols and other ketones.

Reduction to Alcohols: The carbonyl group of the α-chloroketone can be readily reduced to a secondary alcohol using standard reducing agents. This reaction produces a chlorohydrin, which is itself a valuable synthetic intermediate. For example, treatment with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would yield 1-Chloro-3-(3-methylphenyl)propan-2-ol.

Interactive Data Table: Reduction of this compound

ReactantReagent(s)ProductProduct Type
This compoundNaBH₄, MeOH1-Chloro-3-(3-methylphenyl)propan-2-olChlorohydrin
This compoundLiAlH₄, Et₂O1-Chloro-3-(3-methylphenyl)propan-2-olChlorohydrin

Derivatization to Ketones: The chlorine atom serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C1 position, leading to the formation of new, more complex ketones. For instance, reaction with a nucleophile such as sodium iodide can replace the chlorine with iodine, or reaction with a carboxylate salt can form an ester linkage, which can then be further manipulated.

A significant reaction of α-haloketones is the Favorskii rearrangement, which provides a pathway to synthesize carboxylic acid derivatives. This rearrangement typically occurs in the presence of a base. When this compound is treated with a hydroxide (B78521) base (e.g., NaOH), it rearranges to form 3-(m-tolyl)propanoic acid. If an alkoxide (e.g., sodium ethoxide) is used as the base, the corresponding ester is formed. Similarly, using an amine as the base and nucleophile leads to the formation of an amide. The reaction proceeds through a cyclopropanone (B1606653) intermediate. It is a reaction that sometimes needs to be actively prevented during other synthetic routes involving α-chloroketones. organic-chemistry.org

Interactive Data Table: Favorskii Rearrangement Products

Base/NucleophileProduct ClassSpecific Product Example
Sodium HydroxideCarboxylic Acid3-(m-tolyl)propanoic acid
Sodium EthoxideEsterEthyl 3-(m-tolyl)propanoate
DiethylamineAmideN,N-Diethyl-3-(m-tolyl)propanamide

Building Block for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic rings, which are core structures in many pharmaceutical agents. organic-chemistry.org

The reaction of α-chloroketones with compounds containing two nucleophilic sites is a common strategy for building nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles can be synthesized by the condensation reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648). nih.govorganic-chemistry.org this compound can serve as a precursor to the required 1,3-dicarbonyl moiety. The reaction with hydrazine or its derivatives proceeds via condensation and subsequent cyclization to yield a substituted pyrazole.

Imidazoles: The synthesis of imidazoles from α-chloroketones is a well-established method. organic-chemistry.org In a typical reaction, this compound can be reacted with an amidine. The amidine provides the N-C-N fragment, which condenses with the α-chloroketone's C-C=O fragment to form the imidazole (B134444) ring. For example, reacting it with formamidine (B1211174) would yield a 4-(m-tolyl)methyl-1H-imidazole.

Pyridines: Substituted pyridines can be prepared through various condensation reactions. baranlab.orgorganic-chemistry.org The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. Variations of this synthesis can incorporate α-haloketones. This compound can be used as a three-carbon component in reactions with enamines and an ammonia source to construct the pyridine ring.

Oxygen-Containing Heterocycles: The Feist-Benary furan (B31954) synthesis is a classic method that utilizes α-haloketones to produce furans. This reaction involves the base-catalyzed condensation of the α-chloroketone with a β-dicarbonyl compound. The reaction of this compound with ethyl acetoacetate, for example, would lead to a polysubstituted furan.

Sulfur-Containing Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a prominent method for forming thiazole rings. It involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org For instance, reacting this compound with thioacetamide (B46855) would result in the formation of 2-methyl-4-((3-methylphenyl)methyl)thiazole. This reaction is a direct and efficient way to incorporate the α-chloroketone's carbon skeleton into a sulfur-containing heterocyclic system.

Interactive Data Table: Heterocycle Synthesis

Target HeterocycleCo-reactant(s)Synthetic Method
PyrazoleHydrazineCondensation/Cyclization
ImidazoleFormamidineCondensation/Cyclization
PyridineEnamine, AmmoniaHantzsch-type Synthesis
FuranEthyl AcetoacetateFeist-Benary Synthesis
ThiazoleThioacetamideHantzsch Synthesis

Intermediate in the Preparation of Complex Molecular Architectures

Beyond its role in synthesizing fundamental organic compounds and heterocycles, this compound and related α-chloroketones serve as key intermediates in the total synthesis of complex natural products. Their ability to participate in forming specific carbon-carbon and carbon-heteroatom bonds is crucial in multi-step synthetic sequences. For example, α-chloroketones have been utilized as pivotal intermediates in the synthesis of the natural product cimiracemate B, which has potential applications in treating inflammation and osteoporosis. organic-chemistry.org This highlights the importance of this class of compounds in providing access to intricate and biologically relevant molecular architectures. organic-chemistry.org

Application as a Chiral Auxiliary or in Stereoselective Pathway Design

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications of This compound as a chiral auxiliary or as a key component in established stereoselective pathway designs. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While the molecular structure of This compound possesses features that could theoretically be exploited in asymmetric synthesis, such as a prochiral carbonyl group and a reactive α-chloro substituent, there is currently no substantive body of research demonstrating its practical use for these purposes.

The lack of published data prevents the creation of a data table summarizing its performance in stereoselective reactions, as no specific examples detailing diastereomeric excess (d.e.) or enantiomeric excess (e.e.) values, reaction conditions, or specific chiral products could be identified.

From a theoretical standpoint, α-chloroketones are a class of compounds that can participate in a variety of stereoselective transformations. For instance, the asymmetric reduction of the ketone functionality can lead to the formation of chiral chlorohydrins, which are valuable synthetic intermediates. Such reductions can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Furthermore, the chlorine atom could potentially be displaced in a stereocontrolled manner through nucleophilic substitution reactions. The stereochemical outcome of such reactions would be influenced by the chosen reaction conditions and the nature of the nucleophile and any chiral catalysts employed.

Future Research Directions and Methodological Advancements

Development of Novel and Green Synthetic Methodologies for the Compound

Traditional synthesis of α-haloketones often involves direct halogenation using toxic and corrosive reagents like elemental bromine or chlorine, which can generate significant hazardous waste. rsc.orgchemistryviews.org Future research will prioritize the development of greener, more efficient, and versatile synthetic protocols. mdpi.comnih.gov A key direction is the adoption of photocatalytic methods, which can utilize inorganic chloride salts as the halogen source and air as the oxidant, thereby reducing the environmental impact. chemistryviews.org For instance, a photochemical approach using a copper-modified graphitic carbon nitride catalyst has been successfully developed for synthesizing α-haloketones from styrene (B11656) derivatives. chemistryviews.org

Another promising avenue is the use of biocatalysis, employing enzymes to carry out transformations with high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov The principles of green chemistry, such as maximizing atom economy and minimizing waste, will guide the design of new synthetic routes. nih.gov This includes one-pot reactions that reduce the need for intermediate purification steps and the use of recoverable and reusable catalysts. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages for Synthesis
Photocatalysis Uses light energy, air as an oxidant, and inorganic salts as a halogen source. chemistryviews.orgReduced use of toxic reagents, lower energy consumption, high selectivity. chemistryviews.org
Biocatalysis Employs enzymes for specific chemical transformations. nih.govHigh chemo-, regio-, and stereoselectivity; mild reaction conditions; biodegradable catalysts. nih.gov
One-Pot Synthesis Multiple reaction steps are performed in a single reactor without isolating intermediates. nih.govIncreased efficiency, reduced solvent waste, and lower operational costs. nih.gov
Flow Chemistry Reactions are conducted in a continuously flowing stream.Enhanced safety, better heat and mass transfer, easier scalability, and process automation.

Exploration of Catalytic Applications Beyond Traditional Organic Synthesis

While 1-Chloro-3-(3-methylphenyl)propan-2-one is primarily seen as a synthetic building block, its derivatives could possess inherent catalytic activity. The ketone functional group is a known directing group in transition metal-catalyzed C-H functionalization, a powerful tool in organic synthesis. rsc.org Future studies could explore whether the compound or its derivatives can act as ligands or catalysts in reactions such as hydroarylation or the functionalization of unactivated C-H bonds. rsc.org

Furthermore, the development of porous organic polymers (POPs) functionalized with ketone groups has shown promise in photocatalysis, particularly for activating molecular oxygen under low-energy red light. nih.gov Research could investigate the incorporation of the this compound motif into such polymer backbones to create novel heterogeneous catalysts for green oxidation reactions. nih.gov The enantioselective α-functionalization of ketones is crucial for building chiral centers, and developing catalytic systems that use ketone-derived substrates as electrophiles could expand the synthetic utility of this compound class. springernature.com

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates and Transition States

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The compound's reactivity involves transient intermediates and transition states that are difficult to isolate and characterize using conventional methods. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe these fleeting species in real-time.

Techniques like Attenuated Total Reflection (ATR) Fourier-transform infrared (FTIR) spectroscopy can monitor the progress of liquid-phase reactions, identifying intermediates even if they are unstable or present in low concentrations. acs.org Combining electrochemical methods with vibrational spectroscopy (Raman and infrared) can provide detailed mechanistic insights into reactions occurring at interfaces, which is particularly relevant for electrocatalytic or photocatalytic applications. youtube.comchemcatbio.org These methods allow for the molecular fingerprinting of surface species and can track changes in molecular structure and orientation as a reaction proceeds. youtube.comchemcatbio.org

In Situ TechniqueInformation GainedRelevance to the Compound
ATR-FTIR Spectroscopy Real-time tracking of reactant consumption and product/intermediate formation in solution. acs.orgElucidating the mechanism of nucleophilic substitution or condensation reactions.
Raman Spectroscopy Vibrational fingerprinting of surface-adsorbed species and intermediates in catalytic reactions. youtube.comStudying the compound's interaction with heterogeneous catalyst surfaces.
X-ray Absorption Spectroscopy (XAS) Provides information on the valence state and coordination geometry of metal centers in catalysts. chemcatbio.orgCharacterizing the active sites in metal-catalyzed reactions involving the compound.
NMR Spectroscopy Structural elucidation of intermediates and monitoring reaction kinetics.Identifying transient species in complex reaction mixtures.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry

For this specific compound, ML algorithms could be used to:

Predict Reactivity: Forecast the outcome of reactions with various nucleophiles, predicting product distribution and potential side reactions. medium.comacs.org

Optimize Synthesis: Identify the optimal conditions (catalyst, solvent, temperature) for its synthesis to maximize yield and minimize byproducts. nih.gov

Design Novel Routes: Employ retrosynthesis software to propose innovative and efficient synthetic routes starting from commercially available precursors. nih.govacs.org

The integration of AI with automated robotic platforms represents a frontier in chemical synthesis, potentially enabling the rapid, autonomous discovery and optimization of reactions involving this compound. acs.org

Investigation of Organometallic Chemistry and Coordination Complexes Involving the Compound

The carbonyl group and the chloro-substituent of this compound make it a candidate for investigation in organometallic and coordination chemistry. Ketones can bind to metal centers in several modes, most commonly through the oxygen atom (η¹-O-bonded) or through the carbon-oxygen double bond (η²-C,O-bonded). wikipedia.org

Future research could focus on synthesizing and characterizing coordination complexes where this compound acts as a ligand. The coordination of the ketone to a Lewis-acidic metal center could activate the carbonyl group, facilitating novel transformations. wikipedia.org Furthermore, the C-Cl bond presents a site for oxidative addition reactions with low-valent transition metals, potentially forming new organometallic species. Zinc halides, for example, have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates, a reaction that proceeds through organometallic intermediates. nih.govacs.org The synthesis of new complexes could lead to catalysts with unique reactivity for applications in organic synthesis.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Chloro-3-(3-methylphenyl)propan-2-one in laboratory settings?

Methodological Answer:
The synthesis typically involves halogenation of a phenylpropanone precursor. A common approach includes:

  • Step 1: Reacting 3-methylphenylacetone with chlorine gas or thionyl chloride (SOCl₂) in anhydrous conditions to introduce the chloro group at the α-position of the ketone.
  • Step 2: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
    Key Parameters:
  • Temperature: Maintain 0–5°C during chlorination to avoid side reactions.
  • Catalyst: Use Lewis acids (e.g., AlCl₃) for regioselective chlorination.
  • Validation: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm purity with GC-MS (>95%) .

Basic: How can spectroscopic techniques characterize this compound and confirm its structural integrity?

Methodological Answer:

  • NMR:
    • ¹H NMR: A singlet at δ 2.1–2.3 ppm (ketone CH₃), aromatic protons at δ 7.1–7.4 ppm (split into multiplet patterns due to substituents), and absence of α-CH₂Cl splitting (confirms single regioisomer) .
    • ¹³C NMR: Carbonyl carbon at δ 205–210 ppm, aromatic carbons at δ 125–140 ppm, and CH₃ (ketone) at δ 25–30 ppm .
  • IR: Strong C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹ .
  • MS: Molecular ion peak at m/z 196 (C₁₀H₁₁ClO⁺), with fragmentation patterns confirming loss of Cl (Δ m/z 35) .

Advanced: What strategies resolve contradictory biological activity data for derivatives of this compound across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity Effects: Trace byproducts (e.g., di-chlorinated isomers) may influence bioassays. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
  • Structural Variants: Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter activity. Perform SAR studies using derivatives with controlled substitutions (Table 1):
DerivativeSubstituent PositionBioactivity (IC₅₀, μM)Source
Parent Compound3-methylphenyl12.5 ± 1.2
3-(Trifluoromethyl)phenylCF₃ at position 35.8 ± 0.9
4-Chloro analogCl at position 4>50 (inactive)
  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) to minimize variability .

Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The trifluoromethyl group at the phenyl ring enhances electrophilicity of the α-chloro ketone via inductive effects , accelerating SN₂ reactions. Example:

  • Reaction with NaSH:
    • Parent Compound: 60% yield after 6 hrs (toluene, reflux).
    • Trifluoromethyl Derivative: 85% yield after 3 hrs (same conditions) due to increased leaving group stability .
      Mechanistic Insight:
  • DFT Calculations: Show reduced electron density at the α-carbon (Mulliken charge: −0.12 vs. −0.08 for parent) .
  • Kinetic Studies: kobs increases 2.5-fold with CF₃ substitution .

Advanced: What mechanistic pathways explain unexpected Favorskii rearrangements observed with this compound?

Methodological Answer:
Under basic conditions (e.g., NH₃/EtOH), this compound may undergo Favorskii rearrangement instead of direct nucleophilic substitution:

  • Pathway:
    • Deprotonation at α-carbon forms enolate.
    • Intramolecular cyclization generates a cyclopropanone intermediate.
    • Ring opening yields carboxylic acid derivatives (e.g., 3-methylphenylacetic acid) .
      Mitigation:
  • Use aprotic solvents (e.g., THF) and avoid strong bases.
  • Monitor with in situ IR for ketone loss (C=O peak disappearance) .

Advanced: How can computational modeling predict collision cross-sections (CCS) for structural validation?

Methodological Answer:

  • Ion Mobility-MS: Predict CCS values using software (e.g., MOBCAL) based on molecular dynamics simulations.
    • Example: Predicted CCS for [M+H]⁺ = 149.4 Ų (matches experimental ±2% error) .
  • Applications: Differentiate structural isomers (e.g., ortho vs. para substituents) unresolved by traditional MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.